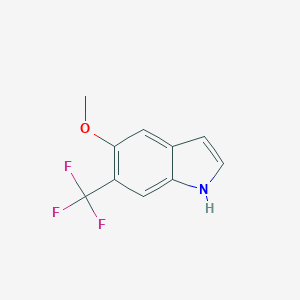

5-methoxy-6-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

5-methoxy-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMAZUXTEPXPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445385 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178896-78-1 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178896-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry. Its structural motifs, a methoxy group and a trifluoromethyl group on the indole scaffold, impart unique electronic and lipophilic properties. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, notably as a reactant for the preparation of selective 5-HT2C and 5-HT2B receptor antagonists. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, details standard experimental protocols for their determination, and visualizes relevant synthetic and biological pathways.

Core Physicochemical Properties

The properties of this compound are summarized below. While some experimental data is available, other values are based on computational models, providing a predictive baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₃NO | |

| Molecular Weight | 215.17 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 104-105 °C | |

| Boiling Point | Data not available | |

| Computed LogP (XLogP3) | 2.9 | [1] |

| Experimental LogP | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available; expected to be soluble in organic solvents.[2] | |

| SMILES String | COc1cc2cc[nH]c2cc1C(F)(F)F | |

| InChI Key | KNMAZUXTEPXPOM-UHFFFAOYSA-N | |

| CAS Number | 178896-78-1 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard and widely accepted laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 1-2 mm column of the sample at the sealed end.[4][5]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.[4]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point. For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful measurement.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the traditional and most reliable technique.[7]

Methodology:

-

Solvent Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to represent physiological conditions) are mutually saturated by mixing them vigorously and allowing the phases to separate for at least 24 hours.[8][9]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). An aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer.[8]

-

Equilibration: The mixture is agitated (e.g., by rotator or shaker) for a sufficient time (typically 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[8][9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[7]

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.[10]

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like KCl.[11]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution. The solution is stirred continuously.[10]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[11]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point(s) of this curve correspond to the equivalence point(s). The pKa is determined from the pH at the half-equivalence point.[10]

Synthesis and Biological Pathways

Generalized Synthetic Workflow

References

- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. enamine.net [enamine.net]

- 9. agilent.com [agilent.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

5-methoxy-6-(trifluoromethyl)-1H-indole CAS number and molecular weight.

An In-depth Technical Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Properties

Molecular Formula: C₁₀H₈F₃NO

Molecular Weight: 215.17 g/mol [1][2]

This indole derivative is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indole ring. The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and binding affinity of molecules.[3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 104-105 °C | [2] |

| Assay Purity | 97% | [2] |

| Hazard Classifications | Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2 | [5] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [2] |

Synthesis and Experimental Protocols

For the synthesis of trifluoromethyl-substituted indoles, palladium-catalyzed coupling and annulation methods have been described.[6] For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-trifluoromethyl reagent offers a modern approach to this class of compounds.[7]

General Workflow for Trifluoromethylated Indole Synthesis:

References

- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

An In-Depth Technical Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-6-(trifluoromethyl)-1H-indole, a key heterocyclic intermediate in the development of selective serotonin receptor modulators. This document details its chemical identity, physical properties, and a plausible synthetic route based on established indole synthesis methodologies. A significant focus is placed on its application as a crucial building block for the synthesis of potent and selective 5-HT2C/5-HT2B receptor antagonists. This guide furnishes detailed experimental protocols for relevant biological assays, presents quantitative biological data for derived compounds, and visualizes the intricate 5-HT2C and 5-HT2B receptor signaling pathways using Graphviz diagrams.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This substituted indole possesses a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indole ring.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈F₃NO |

| Molecular Weight | 215.17 g/mol |

| CAS Number | 178896-78-1 |

| Appearance | Solid |

| Melting Point | 104-105 °C |

| InChI | InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3 |

| InChIKey | KNMAZUXTEPXPOM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F |

Synthesis of this compound

Proposed Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure based on the synthesis of similar 5-substituted indoles and should be optimized for the specific target molecule.

Step 1: Synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine

The synthesis would begin with the commercially available 4-methoxy-3-(trifluoromethyl)aniline. Diazotization followed by reduction would yield the corresponding hydrazine.

-

Diazotization: Dissolve 4-methoxy-3-(trifluoromethyl)aniline in a cooled solution of hydrochloric acid and water. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The hydrazine hydrochloride will precipitate and can be collected by filtration. Neutralization with a base (e.g., sodium hydroxide) will yield the free hydrazine.

Step 2: Condensation with an Aldehyde or Ketone

The synthesized (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine is then reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, to form the corresponding hydrazone.

-

Dissolve (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine in a suitable solvent like ethanol.

-

Add the chosen aldehyde or ketone and a catalytic amount of acid (e.g., acetic acid).

-

The reaction mixture is stirred at room temperature or gently heated to drive the condensation. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

Step 3: Cyclization to form this compound

The crude hydrazone is then subjected to acid-catalyzed cyclization to form the indole ring.

-

The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

-

The mixture is heated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization. The reaction temperature and time will need to be optimized.

-

Upon completion, the reaction mixture is cooled and poured into ice-water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel.

Application in Drug Discovery: Precursor to 5-HT2C/5-HT2B Receptor Antagonists

This compound is a valuable intermediate in the synthesis of pyridylcarbamoylindolines, which have been identified as potent and selective antagonists of the serotonin 5-HT2C and 5-HT2B receptors[3]. These receptors are implicated in a variety of physiological and pathological processes, making their modulation a key strategy in the development of therapeutics for conditions such as anxiety, depression, and obesity.

Synthesis of a Representative Antagonist: 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole

The following is a representative synthesis of a potent 5-HT2C/5-HT2B receptor antagonist, highlighting the use of an indole derivative. While not directly using this compound, the methodology is analogous.

Experimental Protocol for the Synthesis of a Pyrrolo[2,3-f]indole Antagonist (Adapted from Forbes et al., J Med Chem. 1995)[3]

A multi-step synthesis is employed, starting from a substituted indole. The key steps involve the formation of a pyrrolo[2,3-f]indole core, followed by the introduction of the pyridylcarbamoyl side chain.

-

Synthesis of the Tetrahydropyrrolo[2,3-f]indole Core: This is typically achieved through a series of reactions including nitration, reduction, and cyclization starting from a suitable indole precursor.

-

Carbamoylation: The nitrogen of the pyrroloindole ring is then reacted with 3-pyridyl isocyanate to form the final pyridylcarbamoyl derivative.

Biological Activity and Quantitative Data

The biological activity of compounds derived from this compound is primarily as antagonists of the 5-HT2C and 5-HT2B receptors. The following table summarizes the biological data for a representative 5-HT2C/5-HT2B receptor antagonist, 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole (Compound 11 in the cited reference)[3].

Table 2: Biological Activity of a Representative 5-HT2C/5-HT2B Receptor Antagonist [3]

| Assay | Receptor | Value |

| Binding Affinity (pKi) | 5-HT2C | 8.0 |

| Functional Antagonism (pA2) | 5-HT2B | 8.5 |

| Functional Antagonism (pKB) | 5-HT2C (Phosphoinositol Hydrolysis) | 8.8 |

| In Vivo Activity (ID50) | mCPP-induced hypolocomotion | 5.5 mg/kg p.o. |

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key biological assays used to characterize the activity of 5-HT2C/5-HT2B receptor antagonists.

Receptor Binding Assays

Objective: To determine the affinity of a compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Methodology:

-

Membrane Preparation: Stably transfected cell lines expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and various concentrations of the test compound.

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37 °C) for a defined period (e.g., 30 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are calculated by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: 5-HT-Stimulated Phosphoinositol Hydrolysis

Objective: To determine the functional antagonist activity of a compound at the 5-HT2C receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured and seeded in multi-well plates.

-

Labeling: The cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Antagonist Incubation: The cells are pre-incubated with various concentrations of the test compound for a specific period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (5-HT).

-

Extraction of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are extracted using a suitable method (e.g., ion-exchange chromatography).

-

Measurement and Analysis: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting. The pKB values are calculated from the inhibition curves.

In Vivo Functional Assay: m-Chlorophenylpiperazine (mCPP)-Induced Hypolocomotion in Rats

Objective: To assess the in vivo antagonist activity of a compound at central 5-HT2C receptors.

Methodology:

-

Animal Acclimatization: Male rats are acclimatized to the testing environment (e.g., automated activity cages).

-

Compound Administration: The test compound is administered orally (p.o.) or via another appropriate route at various doses.

-

mCPP Challenge: After a specific pretreatment time, the rats are challenged with a subcutaneous injection of mCPP, a 5-HT2C receptor agonist that induces a characteristic decrease in locomotor activity.

-

Locomotor Activity Measurement: The locomotor activity of the rats is monitored for a defined period using the automated activity cages.

-

Data Analysis: The ability of the test compound to reverse the mCPP-induced hypolocomotion is quantified, and the ID50 value (dose required to produce 50% of the maximal effect) is calculated.

Signaling Pathways

This compound serves as a precursor to antagonists of the 5-HT2C and 5-HT2B receptors. Understanding the signaling pathways of these receptors is crucial for drug development.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT2B Receptor Signaling Pathway

Similar to the 5-HT2C receptor, the 5-HT2B receptor is also a GPCR that couples to Gq/11 proteins, initiating a similar signaling cascade involving PLC, IP3, and DAG.

Conclusion

This compound is a synthetically important indole derivative. Its value in medicinal chemistry is highlighted by its role as a key precursor for the development of selective 5-HT2C/5-HT2B receptor antagonists. This technical guide provides essential information for researchers in the field, from its fundamental properties and a plausible synthetic approach to its application in the discovery of novel therapeutics targeting the serotonergic system. The detailed biological assay protocols and signaling pathway diagrams offer a solid foundation for further investigation and drug development efforts centered around this versatile chemical scaffold.

References

- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectral Analysis of Substituted Indoles: A Focus on Methoxy and Trifluoromethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, and understanding its spectroscopic properties is crucial for the successful synthesis and characterization of new drug candidates. This guide will detail the expected spectral features, provide general experimental protocols, and present a logical workflow for the characterization of newly synthesized indole derivatives.

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound, a critical process in drug discovery and development.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a compound like 5-methoxy-6-(trifluoromethyl)-1H-indole, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| NH (H1) | 8.0 - 8.5 | br s | - | The chemical shift of the indole NH is concentration and solvent dependent. |

| H2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 | Coupled to H3. |

| H3 | 6.4 - 6.6 | t | J ≈ 2.5 - 3.0 | Coupled to H2. |

| H4 | 7.5 - 7.7 | s | - | Aromatic proton adjacent to the trifluoromethyl group. |

| H7 | 7.0 - 7.2 | s | - | Aromatic proton adjacent to the methoxy group. |

| OCH₃ | 3.8 - 4.0 | s | - | Methoxy group protons. |

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar indole derivatives. For example, in 5-methoxy-3-methyl-1H-indole, the methoxy protons appear at 3.90 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (in ¹³C-{¹H}) | Coupling to ¹⁹F | Notes |

| C2 | 122 - 125 | d | No | |

| C3 | 102 - 105 | d | No | |

| C3a | 128 - 130 | s | No | |

| C4 | 115 - 118 | d | Possible small coupling | |

| C5 | 154 - 156 | s | No | Carbon bearing the methoxy group. |

| C6 | 120 - 123 | s | q, ²JCF ≈ 30-40 Hz | Carbon bearing the trifluoromethyl group. |

| C7 | 98 - 102 | d | No | |

| C7a | 132 - 135 | s | No | |

| OCH₃ | 55 - 57 | q | No | Methoxy carbon. |

| CF₃ | 123 - 127 | q, ¹JCF ≈ 270 Hz | - | The large one-bond C-F coupling is characteristic. |

Note: The chemical shift of the CF₃ group in related compounds shows a quartet with a large coupling constant, for instance, in a trifluoromethyl-substituted pyrrolidine derivative, the CF₃ signal appears as a quartet with ¹J(C, F) = 271.6 Hz[2].

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing groups. For this compound, a single signal is expected for the CF₃ group. The chemical shift would be informative about the electronic environment of the trifluoromethyl group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[1][3]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, OCH₃) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong, often multiple bands |

Note: The IR spectrum of a related compound, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, shows aromatic C-H stretching around 3050 cm⁻¹ and aliphatic C-H stretching around 2900 cm⁻¹[4].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural information.

Expected Mass Spectrometry Data for this compound:

-

Molecular Formula: C₁₀H₈F₃NO

-

Molecular Weight: 215.17 g/mol [5]

-

Exact Mass: 215.0558 g/mol

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 215.

-

Major Fragments:

-

Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 200.

-

Loss of CO from the M-CH₃ fragment.

-

Cleavage of the trifluoromethyl group is less common but possible.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for high-resolution mass spectrometry, or Electron Ionization - EI for fragmentation patterns).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural characterization of novel indole derivatives is a critical step in the drug discovery process. This guide provides a comprehensive framework for interpreting the NMR, IR, and MS spectral data of methoxy- and trifluoromethyl-substituted indoles. By understanding the expected spectral features and following standardized experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds. The presented workflow and data tables serve as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development.

References

A Technical Guide to the Solubility of 5-methoxy-6-(trifluoromethyl)-1H-indole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 5-methoxy-6-(trifluoromethyl)-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the absence of specific experimental data in publicly available literature, this document outlines the theoretical solubility profile based on the physicochemical properties of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this and other novel compounds is provided, complete with a workflow diagram to guide laboratory execution. This guide is intended to serve as a valuable resource for researchers initiating studies with this compound, enabling informed solvent selection for synthesis, purification, and biological screening.

Introduction

This compound is a heterocyclic aromatic compound featuring an indole scaffold, which is a common motif in numerous biologically active molecules. The substituents at the 5- and 6-positions, a methoxy group and a trifluoromethyl group respectively, are expected to significantly influence its physicochemical properties, including its solubility in various laboratory solvents. Understanding the solubility of a compound is a critical first step in drug discovery and development, as it impacts formulation, bioavailability, and the design of in vitro and in vivo experiments. This guide provides a predictive assessment of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not currently available in the literature, a qualitative prediction can be made by analyzing the contributions of its core structure and functional groups.

-

Indole Core: The parent compound, indole, is slightly soluble in water and generally soluble in organic solvents. Its aromatic nature contributes to its hydrophobicity.

-

Methoxy Group (-OCH3): The methoxy group is a polar functional group that can participate in hydrogen bonding as an acceptor. Its presence is expected to slightly increase the polarity of the molecule compared to an unsubstituted indole.

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a highly lipophilic and electron-withdrawing group. Its presence is expected to decrease the compound's polarity and significantly enhance its solubility in non-polar organic solvents.

Based on these structural features, the following solubility profile is predicted:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Very Low | The hydrophobic indole ring and the highly lipophilic trifluoromethyl group are expected to dominate, leading to poor aqueous solubility. |

| Methanol, Ethanol | Moderate | The alcohol solvents can interact with the methoxy group and the N-H of the indole ring, but the trifluoromethyl group will limit high solubility. |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful solvent for a wide range of organic compounds and is expected to effectively solvate this molecule. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds. |

| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and DMF, and while some solubility is expected, it may be lower. |

| Acetone | Moderate to High | Acetone is a good solvent for many organic compounds and is likely to be effective. |

| Non-Polar Solvents | ||

| Dichloromethane (DCM) | High | The presence of the trifluoromethyl group should enhance solubility in chlorinated solvents. |

| Ethyl Acetate | Moderate to High | A common solvent for organic synthesis and chromatography, it is expected to be a good solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a novel compound such as this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what will dissolve is required.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, and 48-72 hours may be necessary for some compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Alternatively, filter the supernatant through a syringe filter that is compatible with the solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution using the same method.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

An In-Depth Technical Guide to the Safe Handling of 5-Methoxy-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-methoxy-6-(trifluoromethyl)-1H-indole (CAS No. 178896-78-1). The information is intended for professionals in research and drug development who may handle this compound. This guide outlines the known hazards, necessary precautions, and relevant physical and chemical properties to ensure safe laboratory practices.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent adverse health effects.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

Signal Word: Danger[1]

Pictograms:

-

(GHS06: Acute Toxicity - Fatal or Toxic)

-

(GHS07: Skin Irritant/Sensitizer, Acute Toxicity - Harmful, Eye/Skin Irritant, Respiratory Tract Irritant, Narcotic Effects)

Hazard Statements:

Precautionary Statements: A comprehensive set of precautionary statements should be followed to minimize risk. These include, but are not limited to:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈F₃NO | |

| Molecular Weight | 215.17 g/mol | |

| CAS Number | 178896-78-1 | |

| Appearance | Solid | |

| Melting Point | 104-105 °C |

Handling and Storage

Due to its toxicity, this compound requires careful handling in a controlled laboratory environment.

Engineering Controls:

-

Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The substance should be stored in a locked cabinet or a restricted access area.[1]

Experimental Context and Potential Biological Activity

The serotonin 2C (5-HT2C) and 2B (5-HT2B) receptors are G-protein coupled receptors that are involved in a variety of physiological and pathological processes. Antagonists of these receptors are of interest in drug development for conditions such as depression, anxiety, and obesity.

Below is a generalized workflow for the handling of a toxic chemical like this compound in a research setting.

Given its role in the synthesis of 5-HT2C/2B receptor antagonists, a simplified representation of a potential signaling pathway involving these receptors is provided below. It is important to note that this is a generalized pathway and the specific downstream effects can vary depending on the cell type and tissue.

First Aid Measures

In case of exposure, immediate action is critical.

-

If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be thoroughly trained in the safe handling of hazardous chemicals and should consult the Safety Data Sheet (SDS) for this compound before use.

References

GHS Hazard Information for 5-methoxy-6-(trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.

Executive Summary

This technical guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for 5-methoxy-6-(trifluoromethyl)-1H-indole (CAS No: 178896-78-1). The information has been compiled from various chemical suppliers and databases. It is important to note that some discrepancies in the GHS classification exist across different sources, particularly concerning acute oral toxicity. This guide aims to present a consolidated view of the available data to inform safe handling and risk assessment procedures.

GHS Hazard Classification

The GHS classification for this compound indicates that it is a hazardous substance. The primary hazards identified are acute oral toxicity and serious eye irritation. Some sources also report skin and respiratory irritation. The hazard information from various sources is summarized below.

Tabulated GHS Hazard Summary

| Hazard Class | GHS Hazard Statement Code | GHS Hazard Statement | Signal Word | GHS Pictogram |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | Danger | |

| H302 | Harmful if swallowed | Warning | ||

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | Warning | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Warning | |

| Hazardous to the aquatic environment — Chronic hazard | H410 | Very toxic to aquatic life with long lasting effects | Warning |

Note on Discrepancies: There is conflicting information regarding the acute oral toxicity of this compound. While PubChem, sourcing from the ECHA C&L Inventory, indicates H301 (Toxic if swallowed) with 100% agreement from 39 notifiers, some commercial suppliers list H302 (Harmful if swallowed)[1][2]. This suggests that while the consensus leans towards a higher toxicity rating, different suppliers may have access to varying data. The inclusion of skin irritation, respiratory irritation, and aquatic toxicity also varies by supplier[3].

Precautionary Statements

A comprehensive set of precautionary statements is associated with the handling of this chemical. These are summarized in the table below.

| Category | Precautionary Statement Codes |

| Prevention | P261, P264, P270, P271, P273, P280 |

| Response | P301+P310, P301+P316, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P317, P362+P364, P391 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Experimental Protocols for Hazard Determination (Generalized)

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following sections describe generalized protocols based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Oral Toxicity

The determination of acute oral toxicity, which informs the H301/H302 classification, is typically conducted using the OECD Test Guideline 423 (Acute Toxic Class Method) .

-

Test Principle: This method involves the administration of the test substance to a group of animals (typically rats) in a stepwise procedure using a defined dose. The outcome of the test on one group determines the dose for the next group. The objective is to identify a dose that causes mortality in some animals to assign a GHS category.

-

Methodology:

-

Animals: Young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The substance is administered orally in a single dose via gavage. The volume administered is kept as low as possible.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The GHS category is determined based on the number of mortalities at specific dose levels.

-

Serious Eye Irritation

The potential for a substance to cause serious eye irritation (H319) is typically assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

-

Test Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (historically the albino rabbit), with the untreated eye serving as a control. The degree of eye irritation/corrosion is then evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

-

Methodology:

-

Animals: Healthy adult albino rabbits are used.

-

Dose Administration: A small, defined amount of the test substance (solid or liquid) is placed into the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The grading of ocular reactions is done according to a standardized scoring system.

-

Data Analysis: The description of the nature and severity of the lesions and their reversibility is used to classify the substance.

-

Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to its GHS hazards based on toxicological data.

Caption: Workflow for GHS hazard classification of a chemical substance.

Conclusion

This compound is a hazardous chemical requiring careful handling. The primary hazards are acute oral toxicity and serious eye irritation. The discrepancy in the acute oral toxicity classification (H301 vs. H302) across different suppliers underscores the importance of consulting the specific SDS provided with the product. Researchers and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and ensure adequate ventilation when working with this compound. The information presented in this guide, including the generalized experimental protocols and the GHS classification workflow, provides a foundational understanding for risk assessment and safe laboratory practices.

References

Potential Therapeutic Targets of 5-methoxy-6-(trifluoromethyl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxy-6-(trifluoromethyl)-1H-indole scaffold represents a promising, yet currently underexplored, chemotype in drug discovery. The unique combination of a methoxy and a trifluoromethyl group on the indole core suggests the potential for derivatives with favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the prospective therapeutic targets for this class of compounds, based on the established roles of analogous substituted indoles in medicinal chemistry. While direct experimental data for this specific scaffold is not yet available in published literature, this document extrapolates potential applications and highlights key areas for future research and development.

Introduction: The Promise of a Privileged Scaffold

The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of substituents can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.

The 5-methoxy substitution is a common feature in many biologically active indoles, including endogenous neurochemicals like melatonin. This group can influence receptor binding and metabolic pathways.[2][3] The trifluoromethyl (CF3) group is a bioisostere of a methyl group, but with profoundly different electronic properties. Its inclusion in a molecule often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins.[4][5][6] The combination of these two groups on the indole at positions 5 and 6 is anticipated to yield compounds with unique therapeutic potential.

Potential Therapeutic Areas and Targets

Based on the known activities of structurally related indole derivatives, several key therapeutic areas and molecular targets can be postulated for this compound derivatives.

Oncology

Indole derivatives are a cornerstone of modern oncology drug discovery.[1][7] The presence of a trifluoromethyl group, in particular, is common in many anticancer agents.[8][9][10]

Potential Targets:

-

Kinases: A vast number of kinase inhibitors feature an indole core.[3][11] The this compound scaffold could be a valuable starting point for the design of inhibitors for various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., CDKs, MAP kinases).

-

Tubulin: Certain indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The lipophilicity imparted by the trifluoromethyl group could enhance cell permeability and interaction with the colchicine binding site on tubulin.

-

WDR5: The WD40-repeat-containing protein 5 (WDR5) is a promising epigenetic target in cancer. Isoquinolinone derivatives containing a trifluoromethyl group have shown inhibitory activity against WDR5.[12] Given the structural similarities, indole-based analogs could also be explored.

Central Nervous System (CNS) Disorders

The indole nucleus is the basis for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives have been developed as modulators of serotonin receptors for the treatment of various CNS disorders.[2][13][14][15][16]

Potential Targets:

-

Serotonin Receptors (5-HTRs): 5-methoxyindole derivatives are known to interact with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT4.[13][15][17][18] The specific substitution pattern of the this compound core would likely determine its affinity and selectivity for different 5-HT receptor subtypes, making these compounds potential candidates for treating depression, anxiety, and other mood disorders.

-

Monoamine Oxidase (MAO): Some 5-methoxy-N,N-dialkyltryptamines have been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[18] This suggests a potential dual-action mechanism for antidepressant effects.

Inflammatory Diseases

Indole derivatives have also been investigated for their anti-inflammatory properties.[19]

Potential Targets:

-

15-Lipoxygenase (ALOX15): Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as allosteric inhibitors of ALOX15, an enzyme involved in the production of inflammatory mediators.[20]

-

Myeloperoxidase (MPO): 5-Methoxy-2-methylindole has demonstrated the ability to inhibit the chlorinating activity of myeloperoxidase, an enzyme implicated in inflammatory processes.[19]

Proposed Experimental Workflows and Methodologies

To elucidate the therapeutic targets and pharmacological profile of this compound derivatives, a systematic approach to synthesis and biological evaluation is required.

Synthetic Chemistry

The synthesis of a library of derivatives would likely begin with a suitable this compound starting material. Subsequent functionalization at various positions of the indole ring (e.g., N1, C2, C3) would be crucial to explore the structure-activity relationship (SAR).

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify the primary biological targets.

Key Experimental Protocols

While specific protocols would be target-dependent, the following are examples of standard assays that would be employed:

-

Kinase Inhibition Assays: Commercially available kinase panel screening (e.g., using radiometric, fluorescence, or luminescence-based assays) would provide a broad overview of the kinase inhibitory profile. Follow-up dose-response studies would be conducted on identified hits.

-

Serotonin Receptor Binding Assays: Radioligand binding assays using cell membranes expressing specific 5-HT receptor subtypes are the gold standard for determining binding affinity (Ki).

-

Functional Receptor Assays: For G-protein coupled receptors like most 5-HTRs, functional assays measuring downstream signaling (e.g., cAMP accumulation, calcium mobilization) are used to determine agonist or antagonist activity (EC50/IC50).

-

Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.

Signaling Pathways of Interest

Based on the potential targets, several signaling pathways are of high interest for investigation.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct experimental evidence is currently lacking, the known pharmacological effects of related substituted indoles strongly suggest potential applications in oncology, CNS disorders, and inflammatory diseases. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a broad range of biological assays. Such studies are essential to unlock the full therapeutic potential of this intriguing chemical scaffold. The data and workflows presented in this guide offer a foundational roadmap for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.

References

- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Game-Changer in Indole-Based Medicinal Chemistry

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of trifluoromethylated indoles in modern medicine.

The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique electronic properties of the CF3 group—high electronegativity, strong electron-withdrawing nature, and metabolic stability—bestow upon indole-based molecules improved pharmacokinetic and pharmacodynamic profiles, leading to the development of several blockbuster drugs.[1][2] This in-depth guide explores the synthesis, biological activity, and clinical significance of trifluoromethylated indoles, providing detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties. It often leads to:

-

Increased Lipophilicity: Facilitating passage through biological membranes and improving oral bioavailability.[1][2]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.[1][2]

-

Improved Receptor Binding: The electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets.[2]

-

Increased Potency: The unique steric and electronic profile of the CF3 group can be leveraged in structure-activity relationship (SAR) studies to optimize drug potency.[1]

Key Trifluoromethylated Indole-Containing Drugs: A Closer Look

This section details the synthesis, mechanism of action, and quantitative biological data for prominent drugs where the trifluoromethylated indole core is a key structural feature.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3]

Experimental Protocol for the Synthesis of Celecoxib:

A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[3]

-

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. To a mixture of 4'-methylacetophenone and a suitable trifluoroacetylating agent (e.g., ethyl trifluoroacetate) in a solvent such as toluene, a base like sodium methoxide is added. The mixture is heated to drive the Claisen condensation reaction to completion. After an acidic workup, the desired β-diketone is obtained.[4]

-

Step 2: Cyclization to form Celecoxib. The synthesized 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the pyrazole ring formation. Upon cooling, Celecoxib crystallizes and can be purified by recrystallization.[3][5]

Quantitative Biological Data for Celecoxib:

| Parameter | Value | Target/System |

| IC50 | 40 nM | COX-2 |

| 15 µM | COX-1 | |

| Protein Binding | ~97% | Human Plasma Proteins |

| Half-life | ~11 hours | Human Adults |

Mechanism of Action: COX-2 Inhibition

Celecoxib's selectivity for COX-2 is attributed to the presence of its sulfonamide side chain, which can bind to a hydrophilic pocket present in the active site of COX-2 but absent in COX-1.[6] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalysis"]; Prostaglandins -> Inflammation_Pain [label="Mediation"]; Celecoxib -> COX2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.

Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluvoxamine is an antidepressant used for the treatment of major depressive disorder and obsessive-compulsive disorder.[7] It functions by selectively inhibiting the reuptake of serotonin in the brain.[8][9]

Experimental Protocol for the Synthesis of Fluvoxamine Maleate:

The synthesis of Fluvoxamine typically involves the oximation of a ketone followed by an etherification reaction.[7]

-

Step 1: Oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[7]

-

Step 2: Etherification with 2-chloroethylamine. The oxime is then reacted with 2-chloroethylamine hydrochloride in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like dimethylformamide to form the fluvoxamine free base.[2]

-

Step 3: Salt Formation. The fluvoxamine free base is then treated with maleic acid in a solvent like ethanol to form the stable fluvoxamine maleate salt, which is then purified by recrystallization.[2]

Quantitative Biological Data for Fluvoxamine:

| Parameter | Value | Target/System |

| Ki | 2.5 nM | Serotonin Transporter (SERT) |

| 1,427 nM | Norepinephrine Transporter (NET) | |

| Protein Binding | ~77% | Human Plasma Proteins |

| Half-life | ~15 hours | Human Adults (single dose) |

Mechanism of Action: Serotonin Reuptake Inhibition

Fluvoxamine binds to the serotonin transporter (SERT) protein on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft.[10][11] This leads to an increased concentration of serotonin in the synapse, enhancing its neurotransmission and alleviating symptoms of depression and OCD.

// Nodes Presynaptic_Neuron [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Vesicle [label="Synaptic Vesicle\n(Serotonin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", within=Presynaptic_Neuron]; Synaptic_Cleft [label="Synaptic Cleft", shape=rect, style=dashed, height=1.5]; Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin Transporter\n(SERT)", fillcolor="#34A853", fontcolor="#FFFFFF", within=Presynaptic_Neuron, pos="2,1!"]; Serotonin_Receptor [label="Serotonin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", within=Postsynaptic_Neuron]; Fluvoxamine [label="Fluvoxamine", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synaptic_Vesicle -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> Serotonin_Receptor [label="Binding"]; Synaptic_Cleft -> SERT [label="Reuptake"]; Fluvoxamine -> SERT [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: Mechanism of serotonin reuptake and its inhibition by Fluvoxamine.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral anticancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma. It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR, PDGFR, and c-Kit.[12][13]

Experimental Protocol for the Synthesis of Pazopanib Hydrochloride:

A common synthetic route for Pazopanib involves a key coupling reaction.[14]

-

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine. 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.[14]

-

Step 2: Coupling with 5-amino-2-methylbenzenesulfonamide. The product from the previous step is then coupled with 5-amino-2-methylbenzenesulfonamide in the presence of an acid catalyst to yield Pazopanib.[14]

-

Step 3: Salt Formation. The Pazopanib free base is then converted to its hydrochloride salt for improved solubility and stability.[14]

Quantitative Biological Data for Pazopanib:

| Parameter | Value | Target/System |

| IC50 | 10 nM | KDR (VEGFR2) |

| 30 nM | VEGFR-1 | |

| 47 nM | VEGFR-3 | |

| 84 nM | PDGFR-β | |

| 74 nM | c-Kit | |

| Bioavailability | 14-39% | Human Adults |

| Protein Binding | >99% | Human Plasma Proteins |

Mechanism of Action: VEGFR Signaling Inhibition

Pazopanib inhibits the tyrosine kinase activity of VEGFRs, which are crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow and metastasize. By blocking this signaling pathway, Pazopanib effectively starves the tumor of its blood supply.

// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pazopanib [label="Pazopanib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binding & Activation"]; Pazopanib -> VEGFR [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; VEGFR -> Downstream_Signaling [label="Phosphorylation"]; Downstream_Signaling -> Angiogenesis; Angiogenesis -> Tumor_Growth; } .dot Caption: Inhibition of the VEGFR signaling pathway by Pazopanib.

Enzalutamide: An Androgen Receptor Inhibitor

Enzalutamide is a non-steroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[15] It acts as a potent inhibitor of the androgen receptor (AR) signaling pathway.[16][17]

Experimental Protocol for the Synthesis of Enzalutamide:

A common synthetic approach to Enzalutamide involves the formation of a thiohydantoin ring.[18][19]

-

Step 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. 4-amino-2-(trifluoromethyl)benzonitrile is reacted with thiophosgene to generate the isothiocyanate intermediate.[15]

-

Step 2: Synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. This intermediate is prepared through a multi-step synthesis starting from 4-bromo-2-fluorobenzoic acid.[18]

-

Step 3: Thiohydantoin Ring Formation. The two key intermediates are reacted together to form the central thiohydantoin ring of Enzalutamide.[18][19]

Quantitative Biological Data for Enzalutamide:

| Parameter | Value | Target/System |

| IC50 | 21 nM | AR Binding |

| Protein Binding | 97-98% | Human Plasma Proteins |

| Half-life | ~5.8 days | Human Adults |

Mechanism of Action: Androgen Receptor Signaling Inhibition

Enzalutamide acts as a potent androgen receptor inhibitor through a multi-faceted mechanism: it competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[17][20] This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.

// Nodes Androgen [label="Androgen\n(e.g., Testosterone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzalutamide [label="Enzalutamide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_Complex [label="Androgen-AR Complex"]; Nucleus [label="Nucleus", shape=rect, style=dashed, height=1.5]; ARE [label="Androgen Response Element\n(DNA)", fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", within=Nucleus]; Cell_Growth [label="Prostate Cancer\nCell Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Androgen -> AR [label="Binding"]; Enzalutamide -> AR [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AR -> AR_Complex; AR_Complex -> Nucleus [label="Nuclear\nTranslocation"]; Enzalutamide -> AR_Complex [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AR_Complex -> ARE [label="Binding", within=Nucleus]; Enzalutamide -> ARE [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; ARE -> Gene_Transcription; Gene_Transcription -> Cell_Growth; } .dot Caption: Multi-step inhibition of the Androgen Receptor signaling pathway by Enzalutamide.

Future Directions and Emerging Trends

The success of trifluoromethylated indoles in medicine continues to drive research into novel derivatives with improved efficacy and safety profiles. Current areas of focus include:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of trifluoromethylated indoles is an active area of research.[21][22][23][24]

-

New Therapeutic Targets: Researchers are exploring the potential of trifluoromethylated indoles to modulate a wider range of biological targets for the treatment of various diseases, including neurodegenerative disorders and infectious diseases.[25][26]

-

Preclinical and Clinical Investigations: A number of promising trifluoromethylated indole derivatives are currently in preclinical and clinical development, highlighting the continued importance of this structural motif in drug discovery.

References

- 1. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 2. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 6. news-medical.net [news-medical.net]

- 7. sid.ir [sid.ir]

- 8. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 16. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 19. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.hres.ca [pdf.hres.ca]

- 24. commerce.bio-rad.com [commerce.bio-rad.com]

- 25. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract